molecular formula C18H24ClN5O B14940972 4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine

4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine

Cat. No.: B14940972
M. Wt: 361.9 g/mol
InChI Key: YSOXSQVSCWQMCH-UHFFFAOYSA-N
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Description

4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE is a complex organic compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE typically involves multiple steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Cyclohexyl Derivative Formation: The cyclohexyl derivative can be prepared by reacting 4-methylcyclohexanone with the tetraazole intermediate in the presence of a suitable catalyst.

    Morpholine Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and morpholine rings.

    Reduction: Reduction reactions can target the tetraazole ring, potentially converting it to a more reduced form.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the 4-chlorophenyl and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexyl and morpholine rings.

    Reduction: Reduced forms of the tetraazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.

Medicine

In medicinal chemistry, 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE
  • 4-{1-[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE
  • 4-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE

Uniqueness

The uniqueness of 4-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]-4-METHYLCYCLOHEXYL}MORPHOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, enhances its potential as a bioactive molecule, differentiating it from similar compounds with different substituents.

Properties

Molecular Formula

C18H24ClN5O

Molecular Weight

361.9 g/mol

IUPAC Name

4-[1-[1-(4-chlorophenyl)tetrazol-5-yl]-4-methylcyclohexyl]morpholine

InChI

InChI=1S/C18H24ClN5O/c1-14-6-8-18(9-7-14,23-10-12-25-13-11-23)17-20-21-22-24(17)16-4-2-15(19)3-5-16/h2-5,14H,6-13H2,1H3

InChI Key

YSOXSQVSCWQMCH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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